Cas no 1263376-04-0 (2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride)

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-Imidazol-1-yl)propanohydrazide dihydrochloride
- 2-(1H-Imidazol-1-yl)propanehydrazide dihydrochloride
- 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
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- MDL: MFCD17079084
- Inchi: 1S/C6H10N4O.2ClH/c1-5(6(11)9-7)10-3-2-8-4-10;;/h2-5H,7H2,1H3,(H,9,11);2*1H
- InChI Key: ZVEOEGMRODDMRZ-UHFFFAOYSA-N
- SMILES: C(NN)(=O)C(N1C=NC=C1)C.[H]Cl.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590044-5g |
2-(1H-Imidazol-1-yl)propanehydrazide dihydrochloride |
1263376-04-0 | 97% | 5g |
¥5334.0 | 2023-04-03 | |
abcr | AB266635-1 g |
2-(1H-Imidazol-1-yl)propanohydrazide dihydrochloride |
1263376-04-0 | 1 g |
€137.20 | 2023-07-20 | ||
Chemenu | CM491846-5g |
2-(1H-Imidazol-1-yl)propanehydrazidedihydrochloride |
1263376-04-0 | 97% | 5g |
$*** | 2023-03-29 | |
Chemenu | CM491846-1g |
2-(1H-Imidazol-1-yl)propanehydrazidedihydrochloride |
1263376-04-0 | 97% | 1g |
$*** | 2023-03-29 | |
abcr | AB266635-5g |
2-(1H-Imidazol-1-yl)propanohydrazide dihydrochloride; . |
1263376-04-0 | 5g |
€381.90 | 2025-02-15 | ||
Ambeed | A883377-5g |
2-(1H-Imidazol-1-yl)propanehydrazide dihydrochloride |
1263376-04-0 | 97% | 5g |
$777.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846875-1g |
2-(1h-Imidazol-1-yl)propanehydrazide dihydrochloride |
1263376-04-0 | 98% | 1g |
¥2356.00 | 2024-08-09 | |
1PlusChem | 1P00J242-5g |
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride |
1263376-04-0 | >95% | 5g |
$787.00 | 2025-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590044-1g |
2-(1H-Imidazol-1-yl)propanehydrazide dihydrochloride |
1263376-04-0 | 97% | 1g |
¥1778.0 | 2023-04-03 | |
abcr | AB266635-10 g |
2-(1H-Imidazol-1-yl)propanohydrazide dihydrochloride |
1263376-04-0 | 10 g |
€586.00 | 2023-07-20 |
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride Related Literature
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
Introduction to 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride (CAS No. 1263376-04-0)
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride, identified by the chemical identifier CAS No. 1263376-04-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a propanohydrazide moiety linked to a 1H-imidazole ring, has garnered attention due to its structural versatility and potential biological activities. The dihydrochloride salt form enhances its solubility, making it a valuable candidate for further investigation in drug discovery and development.
The propanohydrazide functional group is known for its reactivity in forming hydrazones and participating in various organic transformations, which are pivotal in synthesizing heterocyclic compounds. When combined with the 1H-imidazole scaffold, this compound exhibits unique electronic and steric properties that can influence its interactions with biological targets. The imidazole ring, a common motif in bioactive molecules, is integral to many pharmacophores, contributing to the compound's potential therapeutic relevance.
In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their roles in enzyme inhibition, receptor binding, and as intermediates in the synthesis of more complex pharmacological agents. The structural features of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride suggest that it may possess properties suitable for applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-activity relationship (SAR) studies. By modifying various substituents on the propanohydrazide or 1H-imidazole portions, researchers can systematically evaluate how changes in molecular structure affect biological activity. This approach is crucial for optimizing lead compounds into viable drug candidates. The dihydrochloride form also ensures that the compound remains stable under various storage conditions, facilitating its use in both laboratory and industrial settings.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, further enhancing the utility of compounds like 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride. Molecular docking studies have shown that this molecule can interact with a variety of biological targets, including enzymes and receptors involved in critical metabolic pathways. Such interactions are often the basis for therapeutic effects observed in drug treatments.
The synthesis of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between appropriate precursors followed by salt formation to enhance solubility. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability, which is essential for both academic research and commercial applications.
In conclusion, 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride (CAS No. 1263376-04-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive molecule for developing new therapeutic agents. As research continues to uncover new applications for imidazole derivatives, compounds like this are likely to play a significant role in the future of drug discovery and development.
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